5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide
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Overview
Description
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , which could suggest a broad spectrum of biological activities for this compound.
Mode of Action
Compounds with similar structures have been known to participate in suzuki–miyaura (sm) coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could affect a wide range of biochemical pathways.
Result of Action
Similar compounds have shown a wide range of biological activities , suggesting that this compound could have diverse molecular and cellular effects.
Action Environment
The stability of similar compounds used in suzuki–miyaura coupling reactions has been noted, suggesting that this compound could also be relatively stable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide typically involves the following steps:
Bromination: The thiophene ring is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Amidation: The brominated thiophene is then reacted with 2-methoxy-4-nitroaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired carboxamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).
Reduction: Hydrogen gas, palladium on carbon (Pd/C), sodium borohydride.
Oxidation: Potassium permanganate, dichloromethane (DCM).
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Reduction: Amino-substituted thiophene derivatives.
Oxidation: Hydroxyl-substituted thiophene derivatives.
Scientific Research Applications
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: Thiophene derivatives are utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(2-methoxyphenyl)thiophene-2-carboxamide
- 5-bromo-N-(4-nitrophenyl)thiophene-2-carboxamide
- 5-bromo-N-(2-methoxy-4-chlorophenyl)thiophene-2-carboxamide
Uniqueness
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide is unique due to the presence of both the methoxy and nitro groups on the phenyl ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for various applications in scientific research and industrial processes.
Properties
IUPAC Name |
5-bromo-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4S/c1-19-9-6-7(15(17)18)2-3-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJKMJYHJBOGHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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